

# Measuring Electron Mobility in ITIC-M Devices: A Comparative Guide

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For researchers and scientists at the forefront of organic electronics and drug development, understanding the charge transport properties of novel materials is paramount. **ITIC-M**, a high-performance non-fullerene acceptor, has garnered significant attention for its role in boosting the efficiency of organic solar cells. A critical parameter governing device performance is electron mobility (µe), which dictates how efficiently electrons move through the material. This guide provides a comparative overview of the common experimental techniques used to measure electron mobility in **ITIC-M** and other relevant acceptor materials, supported by experimental data and detailed protocols.

## **Performance Comparison of Acceptor Materials**

The electron mobility of **ITIC-M** is often benchmarked against other non-fullerene acceptors, such as IT-4F and Y6, as well as the more traditional fullerene acceptor, PC71BM. The choice of acceptor material significantly impacts the overall performance of organic photovoltaic devices.



Acceptor Material	Electron Mobility (µe) (cm²/Vs)	Measurement Technique	Donor Material	Reference
ITIC-M	~1.04 x 10 <sup>-3</sup>	SCLC	PBDB-T	[1]
IT-4F	~2.9 x 10 <sup>-4</sup>	SCLC	-	[2]
Y6	10-3 - 3	Not Specified	-	[3]
PC71BM	Varies with processing	SCLC	РЗНТ	[4]

Note: Electron mobility values can vary depending on the specific device architecture, processing conditions, and the donor material used in the blend. The data presented here is for comparative purposes, and readers are encouraged to consult the cited literature for detailed experimental conditions.

## **Experimental Methodologies for Electron Mobility Measurement**

Several well-established techniques are employed to determine the electron mobility in organic semiconductor thin films. Each method has its own advantages and is suited for different device structures and experimental conditions.

## Space-Charge Limited Current (SCLC) Method

The SCLC method is a widely used steady-state technique to determine the charge carrier mobility in single-carrier devices.[1] By fabricating an "electron-only" device, the current-voltage (J-V) characteristics in the dark are measured. At a sufficiently high voltage, the injected charge carriers form a space charge, and the current becomes limited by the mobility of the charge carriers through the material.

#### Device Fabrication:

 Substrate: Indium Tin Oxide (ITO) coated glass is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.



- Electron Transport Layer (ETL): A layer of ZnO or a similar material is deposited on the ITO substrate to facilitate electron injection and block holes.
- Active Layer: The ITIC-M or other acceptor material (neat or blended with a donor polymer) is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and spincoated onto the ETL. The film is then typically annealed to optimize morphology.
- Cathode: A low work function metal, such as Aluminum (Al) or Calcium/Aluminum (Ca/Al), is thermally evaporated on top of the active layer to complete the electron-only device structure (e.g., ITO/ZnO/ITIC-M/Al).[1][5]

#### Measurement:

- The J-V characteristics of the device are measured in the dark using a source meter.
- The current density (J) is plotted against the square of the effective voltage (V\_eff²), where
  V eff = V applied V bi, and V bi is the built-in voltage.

### Data Analysis:

- In the SCLC regime, the relationship between current density and voltage is described by the Mott-Gurney law.[1]
- The electron mobility ( $\mu$ e) can be extracted from the slope of the linear region of the J vs. V² plot using the following equation: J = (9/8) \*  $\epsilon_0$  \*  $\epsilon_r$  \*  $\mu$ e \* (V²/d³) where:
  - J is the current density
  - ε<sub>0</sub> is the permittivity of free space
  - $\epsilon_r$  is the relative permittivity of the material
  - µe is the electron mobility
  - V is the applied voltage
  - d is the thickness of the active layer



## Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) method is a transient technique that directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a thick film of the material under an applied electric field.[6]

#### Device Fabrication:

- A thick film (typically several micrometers) of the organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent.
- The device structure is often a simple sandwich structure, for example, ITO/ITIC-M/AI.

### Measurement:

- A short laser pulse is used to generate a sheet of charge carriers near the semitransparent electrode.
- An applied bias voltage drives the electrons across the film to the collecting electrode.
- The resulting transient photocurrent is measured as a function of time using an oscilloscope.

### Data Analysis:

- The transit time (t<sub>r</sub>) is determined from the kink in the transient photocurrent plot.
- The electron mobility ( $\mu e$ ) is calculated using the equation:  $\mu e = d^2 / (t_r * V)$  where:
  - d is the film thickness
  - t<sub>r</sub> is the transit time
  - V is the applied voltage

## Field-Effect Transistor (FET) Method

The Field-Effect Transistor (FET) method measures the lateral charge transport in a thin film of the semiconductor. An organic field-effect transistor (OFET) is fabricated, and the electron



mobility is extracted from its transfer and output characteristics.

## • Device Fabrication:

- Substrate and Gate Electrode: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO<sub>2</sub>) layer is commonly used as the substrate and bottom gate electrode.
- Source and Drain Electrodes: Source and drain electrodes (e.g., Gold) are patterned on the SiO<sub>2</sub> surface using photolithography or shadow masking.
- Semiconductor Layer: The ITIC-M or other acceptor material is deposited onto the substrate, covering the source, drain, and channel region.

#### Measurement:

- The drain current (I\_D) is measured as a function of the gate voltage (V\_G) at a constant source-drain voltage (V\_D) (transfer curve).
- The drain current (I\_D) is also measured as a function of the source-drain voltage (V\_D) at different gate voltages (V\_G) (output curve).

## • Data Analysis:

- The electron mobility can be calculated from both the linear and saturation regimes of the OFET operation.
- Saturation Regime:  $I_D = (W / 2L) * C_i * \mu e * (V_G V_th)^2$
- Linear Regime:  $I_D = (W / L) * C_i * \mu e * (V_G V_th) * V_D where:$ 
  - W is the channel width
  - L is the channel length
  - C\_i is the capacitance per unit area of the gate dielectric
  - V\_th is the threshold voltage



## **Charge Extraction by Linearly Increasing Voltage** (CELIV) Method

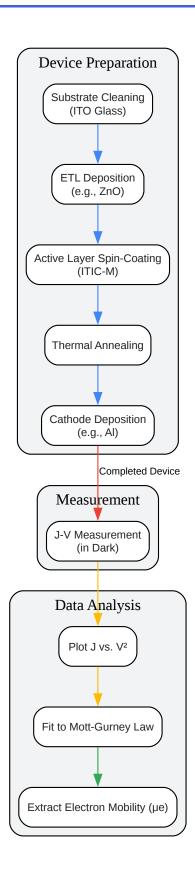
CELIV is a transient technique used to determine the charge carrier mobility and concentration in solar cell devices. In the photo-CELIV variant, charge carriers are generated by a light pulse, and then a reverse voltage ramp is applied to extract them.[7]

- Device Fabrication:
  - A complete solar cell device is fabricated, for example, ITO/PEDOT:PSS/Donor:ITIC-M/ETL/AI.
- Measurement:
  - The device is held at open-circuit conditions under illumination to build up a photogenerated charge carrier population.
  - A linearly increasing reverse voltage pulse is applied to the device in the dark.
  - The resulting transient extraction current is measured.
- Data Analysis:
  - The mobility of the faster charge carriers (in this case, electrons) can be calculated from the time at which the extraction current reaches its maximum (t max).
  - The mobility ( $\mu$ ) is given by:  $\mu = (2 * d^2) / (3 * A * t max^2)$  where:
    - d is the active layer thickness
    - A is the voltage ramp rate (dV/dt)
    - t max is the time to reach the peak extraction current

## **Experimental Workflow Visualization**

The following diagram illustrates a generalized workflow for measuring electron mobility using the SCLC method.





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Caption: Workflow for SCLC electron mobility measurement.



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